molecular formula C21H16N2 B167795 1,3,4-Triphenyl-1H-pyrazole CAS No. 1666-85-9

1,3,4-Triphenyl-1H-pyrazole

Cat. No. B167795
CAS RN: 1666-85-9
M. Wt: 296.4 g/mol
InChI Key: AXRVRVKZFJPHBH-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-pyrazole is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its biological activities.

Scientific Research Applications

Novel Synthesis Methods

  • Efficient Synthesis for Heterocycles : A method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in acetic acid has been developed. This facilitates the creation of N-fused heterocycle products in good yields (Ghaedi et al., 2015).

Biological and Pharmacological Research

  • Biological Activity of Pyrazoline Derivatives : Pyrazoles, including various 1,3,5-Triphenyl-1H-pyrazole derivatives, have been found to exhibit significant biological activities. This spurred research into these compounds, with several novel derivatives characterized for potential biological applications (Tupare et al., 2012).
  • Inhibition of Amine Oxidases : 1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown inhibitory effects on monoamine oxidases and bovine serum amine oxidase, indicating potential medicinal applications (Manna et al., 1998).

Chemical Properties and Applications

  • Solvatofluorochromic Ratiometric Polarity Probes : Novel 1,3,5-triphenyl-2-pyrazoline derivatives have been synthesized and studied for their high solvatofluorochromism. This makes them suitable as ratiometric polarity probes in analytical chemistry and biophysics (Svechkarev et al., 2008).
  • Fluorescent Sensors for Inorganic Cations : 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized as sensors for fluorescence detection of small inorganic cations. These sensors are effective in various solvents and show potential in analytical applications (Mac et al., 2010).

Advanced Materials and Synthesis

  • Nonlinear Optical Chromophores : Formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles have been synthesized and used as donor blocks in the creation of chromophores for nonlinear electro-optics, exploring the effects of substituents on spectral characteristics (Shelkovnikov et al., 2019).

Quantum Chemical Analysis

  • Quantum Chemical Simulations : Quantum chemical simulation studies on various 1H-pyrazolo[3,4-b]quinoline derivatives, including 1,3,4-triphenyl variants, have been conducted to understand their absorption spectra and molecular properties (Koścień et al., 2003).

Miscellaneous Applications

  • Electrochemically Catalyzed Reactions : Electrochemically catalyzed N–N coupling and ring cleavage reactions of various 1H-pyrazoles, including 1,3,4-triphenyl derivatives, have been investigated for synthesizing new heterocyclic compounds, offering environmentally friendly reaction conditions (Zandi et al., 2021).

properties

IUPAC Name

1,3,4-triphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVRVKZFJPHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339397
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Triphenyl-1H-pyrazole

CAS RN

1666-85-9
Record name 1,3,4-Triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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